Methyl N-cyanoethanimideate
Description
Significance in Contemporary Chemical Science
The primary significance of Methyl N-cyanoethanimideate in modern chemical science lies in its role as a building block for more complex molecules. chemblink.com It is a key intermediate in the production of the neonicotinoid insecticide acetamiprid (B1664982). chemicalbook.comcphi-online.com The synthesis of acetamiprid and its derivatives involves the reaction of intermediates like this compound. rsc.org Beyond its application in agrochemicals, it is also utilized in the broader fields of organic synthesis, including the creation of pharmaceuticals and dyestuffs. lookchem.com
The reactivity of its cyano and imide functional groups allows it to participate in a variety of chemical reactions, making it a versatile reagent for constructing heterocyclic compounds, which are significant in medicinal chemistry. cymitquimica.com
Scope and Objectives of Academic Inquiry
Academic and industrial research concerning this compound is primarily focused on its synthesis and application. The main objectives of these inquiries include:
Optimization of Synthesis: A significant area of research is the development of efficient and high-yield methods for synthesizing this compound. One documented method involves the reaction of methyl acetimide ester with a cyanamide (B42294) solution in the presence of a catalyst. chemicalbook.comechemi.com Another approach utilizes the reaction of trimethyl orthoacetate with cyanamide. echemi.com
Applications in Synthesis: Research explores the use of this compound as a precursor in the synthesis of targeted molecules. For instance, its reaction with specific amines is a key step in creating certain pharmaceutical and agrochemical products.
Chemical Properties and Reactivity: Understanding the chemical and physical properties of this compound is crucial for its application. Research has characterized properties such as its boiling point and density. chemicalbook.comchemdad.com Further studies investigate its reactivity in various chemical transformations, including oxidation, reduction, and substitution reactions.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C4H6N2O |
| Molecular Weight | 98.103 g/mol |
| Appearance | Colorless or light yellow liquid |
| Boiling Point | 98-99 °C (at 25 Torr) |
| Density | 0.95±0.1 g/cm3 (Predicted) |
| CAS Number | 5652-84-6 |
Sources: lookchem.comchemicalbook.comchemdad.comchemsrc.com
Synthesis and Reactions
The synthesis of this compound is primarily achieved through two main routes:
From Methyl Acetimide Ester: This method involves the reaction of methyl acetimide ester with a cyanamide solution, facilitated by a catalyst. chemicalbook.comechemi.com
From Trimethyl Orthoacetate: An alternative synthesis involves the reaction of trimethyl orthoacetate with cyanamide. echemi.com
As a reactive intermediate, this compound can undergo several types of chemical reactions:
Oxidation: Can lead to various oxidized products depending on the reaction conditions.
Reduction: Can be converted to its corresponding amine derivatives.
Substitution: The cyano group can be replaced by other functional groups.
Structure
3D Structure
Properties
IUPAC Name |
methyl N-cyanoethanimidate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-4(7-2)6-3-5/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILTZUFNZDRURN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073352 | |
| Record name | Ethanimidic acid, N-cyano-, methyl ester | |
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Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5652-84-6 | |
| Record name | Methyl N-cyanoacetimidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5652-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethanimidic acid, N-cyano-, methyl ester | |
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| Record name | Ethanimidic acid, N-cyano-, methyl ester | |
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| Record name | Ethanimidic acid, N-cyano-, methyl ester | |
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| Record name | Ethanimidic acid, N-cyano-, methyl ester | |
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Synthetic Methodologies and Reaction Pathways
Advanced Synthetic Routes to Methyl N-cyanoethanimideate
Research into the synthesis of N-cyanoimidates has led to the development of various protocols, ranging from classical methods to more streamlined industrial processes aimed at improving efficiency and yield.
The primary and most established method for synthesizing this compound involves the reaction of a methyl acetimidate ester with a cyanamide (B42294) solution, often in the presence of a catalyst. chemicalbook.comechemi.com A common route starts with acetonitrile (B52724) and methanol (B129727), into which dried hydrogen chloride is introduced to form the methyl acetimidate precursor (as its hydrochloride salt). chembk.com This intermediate subsequently reacts with cyanamide to yield the final product. chembk.com
Another documented preparation method involves the direct reaction of trimethyl orthoacetate with cyanamide. echemi.com More broadly, novel one-pot methods have been developed for the synthesis of the N-cyanoimidate class of compounds. For instance, a mild and efficient protocol for the cyanoimidation of aldehydes uses cyanamide as the nitrogen source and N-Bromosuccinimide (NBS) as an oxidant, proceeding without a catalyst to form N-cyanoimidates. organic-chemistry.org While this specific method applies to aldehydes, it represents an innovative approach to forming the core N-cyanoimidate structure, which is central to the synthesis of compounds like this compound. organic-chemistry.org
The optimization of reaction parameters is crucial for the large-scale and cost-effective production of N-cyanoethanimideates. While specific optimization data for the methyl ester is not extensively detailed, studies on the closely related Ethyl N-cyanoethanimideate provide significant insights. An improved industrial process for the ethyl analogue, which involves reacting acetonitrile, absolute ethanol (B145695), hydrogen chloride, and an aqueous solution of cyanamide, reports a high yield of 90% with a purity of 99.5%.
In a laboratory setting, the synthesis of Ethyl N-cyanoethanimideate from ethyl acetimidate hydrochloride and cyanamide in ethanol at 40°C has been reported to achieve a near-quantitative yield of 99%. rsc.org These findings highlight that careful control of reactants, temperature, and reaction time can lead to highly efficient syntheses.
| Product | Reactants | Solvent | Conditions | Reported Yield | Reference |
|---|---|---|---|---|---|
| Ethyl N-cyanoethanimideate | Acetonitrile, Ethanol, Hydrogen Chloride, Cyanamide | Ethanol/Water | Industrial Process | 90% | |
| Ethyl N-cyanoethanimideate | Ethyl acetimidate hydrochloride, Cyanamide | Ethanol | 40°C, 4 hours | 99% | rsc.org |
The investigation of stereoselectivity in this compound synthesis primarily concerns geometric isomerism around the carbon-nitrogen double bond (C=N). This bond can exist in either an (E) or (Z) configuration. While the target molecule itself is achiral, controlling the E/Z geometry can be a factor in the synthesis of related imidates. nih.gov
Precursor Chemistry in this compound Synthesis
The successful synthesis of this compound is fundamentally dependent on the reactivity of its precursors. The key components are a source of the methyl ethanimidate group and a cyanamide derivative.
Cyanamide (H₂NCN) is a versatile building block in organic synthesis. wikipedia.org It functions as a nucleophile through its amino group, a characteristic that is central to its role in forming N-cyanoimidates. The synthesis of this compound from methyl acetimidate relies on the nucleophilic attack of the cyanamide's nitrogen atom on the electrophilic carbon of the imidate ester. chemicalbook.comechemi.com
The general reactivity of cyanamide involves the addition of compounds that contain an acidic proton. wikipedia.org In the context of imidate synthesis, cyanamide reacts with the pre-formed imidate ester, displacing the alcohol (methanol) or reacting with the protonated imidate intermediate to form the final N-cyano product. chembk.com This reaction is a key step in constructing the N-cyano-N'-methyl acetamidine (B91507) structure, which is a subsequent product in some synthetic pathways. chembk.com
The "functionalization" aspect of the synthesis involves the formation of the methyl imidate precursor, methyl acetimidate. This is typically achieved through the Pinner reaction, where a nitrile (acetonitrile) reacts with an alcohol (methanol) under acidic conditions (typically using hydrogen chloride). chembk.com In this context, methanol acts as the methylating agent for the nitrile group.
While the direct synthesis of this compound uses a pre-methylated precursor, the broader field of organic chemistry employs a variety of methylating reagents for O-methylation. These reagents vary in reactivity and are chosen based on the specific substrate and desired reaction conditions. wikipedia.org Though not always used for this specific imidate synthesis, they are fundamental to methylation in organic chemistry.
| Methylating Reagent | Formula | General Characteristics | Reference |
|---|---|---|---|
| Dimethyl sulfate (B86663) | (CH₃O)₂SO₂ | Highly reactive and effective, but toxic. Widely used in industry due to low cost. | wikipedia.org |
| Methyl iodide | CH₃I | Effective O-methylation agent, less hazardous than dimethyl sulfate but more expensive. | wikipedia.org |
| Methyl triflate | CF₃SO₃CH₃ | A very powerful methylating agent, has superseded dimethyl sulfate in some laboratory applications. | wikipedia.org |
| Methyl tosylate | CH₃C₆H₄SO₃CH₃ | Considered a safe but efficient alkylating agent with reactivity similar to alkyl iodides. | sciencemadness.org |
Exploration of Green Chemistry Approaches in Synthesis
In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods in the chemical industry. imist.maresearchgate.net For the synthesis of imidates, green chemistry principles can be applied to reduce the use of hazardous solvents and reagents, minimize waste, and improve energy efficiency. imist.maresearchgate.net
One such approach involves the use of heterogeneous catalysts, such as Al2O3, which can facilitate reactions under milder, ambient conditions. nih.gov For instance, a facile and green synthetic protocol for N-(pyridin-2-yl)imidates has been developed using nitrostyrenes and 2-aminopyridines with Al2O3 as a catalyst. nih.gov This method proceeds through an α-iminonitrile intermediate and utilizes a base like Cs2CO3 in an alcoholic medium. nih.gov While this specific example does not directly produce this compound, the principles are transferable.
Solvent-free reactions or the use of greener solvents like water or ethanol are also key aspects of green chemistry. imist.ma Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields in shorter reaction times and under solvent-free conditions. researchgate.net
The table below outlines some green chemistry approaches applicable to imidate synthesis.
| Green Chemistry Principle | Application in Imidate Synthesis | Potential Benefits |
| Use of Catalysis | Employing heterogeneous catalysts like Al2O3. nih.gov | Milder reaction conditions, easier catalyst separation and recycling. nih.gov |
| Benign Solvents | Utilizing aqueous media or ethanol instead of hazardous chlorinated solvents. imist.ma | Reduced environmental impact and improved safety. imist.ma |
| Energy Efficiency | Microwave-assisted synthesis. researchgate.net | Faster reaction rates, reduced energy consumption. researchgate.net |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Minimized waste generation. |
Mechanistic Investigations of Synthesis
Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields.
Detailed Reaction Mechanism Elucidation
The formation of N-cyanoethanimideates typically involves a multi-step process. A widely accepted pathway for the synthesis of the ethyl analogue, which is structurally similar to the methyl version, is the Pinner reaction. google.com This reaction begins with the treatment of a nitrile (acetonitrile) with an alcohol (methanol in the case of the methyl imidate) in the presence of a strong acid catalyst like hydrogen chloride. environmentclearance.nic.ingoogle.com
The probable reaction sequence is as follows:
Protonation of the nitrile: The nitrogen atom of the nitrile is protonated by the acid catalyst, making the carbon atom more electrophilic.
Nucleophilic attack by the alcohol: The alcohol (methanol) attacks the electrophilic carbon atom of the protonated nitrile.
Deprotonation: A proton is lost from the oxonium ion intermediate to yield an imidate salt (methyl ethanimidate hydrochloride).
Reaction with cyanamide: The imidate salt then reacts with cyanamide. This is a condensation reaction where the amino group of cyanamide attacks the imidate carbon, leading to the elimination of ammonia (B1221849) (or an ammonium (B1175870) salt) and the formation of this compound. environmentclearance.nic.in
An improved industrial process for the ethyl analogue specifies a two-step reaction: a salt-forming reaction followed by an esterification reaction. google.com
Identification of Key Intermediates and Transition States
The primary intermediate in the synthesis of this compound via the Pinner-type reaction is the corresponding imidate salt, methyl ethanimidate hydrochloride. environmentclearance.nic.in In the synthesis of related N-(pyridin-2-yl)imidates, N-(pyridin-2-yl)iminonitriles have been identified as key intermediates. nih.gov
Computational studies, though not extensively reported for this specific molecule, are instrumental in identifying transition states. These high-energy, short-lived structures represent the energy barrier that must be overcome for the reaction to proceed. The geometry and energy of these transition states dictate the kinetics of the reaction.
Kinetic Studies of Imidate Formation and Transformation
Kinetic studies provide quantitative data on the rates of chemical reactions. For the synthesis of this compound, such studies would involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, catalyst concentration).
An improved industrial process for ethyl N-cyanoethanimideate provides specific reaction times and temperatures for its two main steps, indicating that kinetic parameters have been optimized for large-scale production. google.com For example, the salt-forming reaction is conducted over 9-10 hours, followed by an insulation period, while the subsequent esterification is much faster, completing in 0.5-1 hour. google.com
The table below summarizes the reported reaction conditions for the analogous ethyl N-cyanoethanimideate synthesis, which can serve as a basis for understanding the kinetics of the methyl counterpart.
| Reaction Step | Temperature (°C) | Duration (hours) | pH |
| Salt-forming reaction (HCl gas addition) | 0-5 | 9-10 | - |
| Salt-forming reaction (insulation) | 25-30 | 7-8 | - |
| Esterification reaction | 20-25 | 0.5-1 | 6-7 |
Data adapted from an improved industrial process for ethyl N-cyanoethanimideate. google.com
Further research focusing on detailed kinetic modeling would provide deeper insights into the reaction dynamics, allowing for more precise control over the synthesis of this compound.
Reactivity and Reaction Mechanisms
Nucleophilic and Electrophilic Reactivity of the Imidate Moiety
Detailed experimental and theoretical studies specifically investigating the nucleophilic and electrophilic reactivity of the imidate moiety in Methyl N-cyanoethanimideate are not extensively reported in the available scientific literature. General principles of organic chemistry suggest that the imidate functional group possesses both nucleophilic and electrophilic centers. The nitrogen and oxygen atoms, with their lone pairs of electrons, can act as nucleophilic sites, while the carbon atom of the C=N double bond is an electrophilic center, susceptible to nucleophilic attack. The presence of the N-cyano group, being strongly electron-withdrawing, is anticipated to significantly modulate this inherent reactivity.
Specific studies detailing nucleophilic addition reactions to this compound are scarce. It is hypothesized that the electron-withdrawing nature of the N-cyano group would render the imidate carbon more electrophilic and thus more susceptible to attack by nucleophiles compared to N-alkyl or N-aryl imidates. Potential nucleophiles could include organometallic reagents, amines, and other common nucleophilic species. The outcome of such reactions would likely be the formation of addition products, which could potentially undergo further transformations. However, without specific research data, any proposed reaction schemes remain speculative.
Investigations into the pathways of electrophilic attack on this compound are not well-documented. The lone pairs on the nitrogen and oxygen atoms of the imidate moiety are potential sites for electrophilic attack. Protonation or alkylation at these sites could activate the molecule for subsequent reactions. The specific regioselectivity of such attacks would depend on the nature of the electrophile and the reaction conditions.
Cycloaddition and Rearrangement Reactions
Comprehensive studies on the cycloaddition and rearrangement reactions specifically involving this compound are not readily found in the surveyed scientific literature.
The carbon-nitrogen double bond in the imidate structure suggests the theoretical possibility of participating in cycloaddition reactions. For instance, [2+2] cycloadditions with electron-rich or electron-poor olefins could potentially lead to the formation of four-membered azetidine (B1206935) rings. Similarly, [3+2] cycloaddition reactions with 1,3-dipoles could yield five-membered heterocyclic systems. The feasibility and stereochemical outcome of such reactions would be heavily influenced by the electronic properties of the N-cyano group and the reaction partners. However, there is a lack of specific published research exploring these cycloaddition pathways for this compound.
Mechanistic analyses of rearrangement processes for N-cyanoimidates, including this compound, are not well-established. Rearrangements in related imidate systems, such as the Chapman and Mumm rearrangements, typically involve N-aryl or N-acyl groups, which are not present in this molecule. The possibility of thermal or acid/base-catalyzed rearrangements involving the migration of the cyano or methyl group cannot be ruled out, but would represent novel transformations requiring dedicated investigation to elucidate their mechanisms and synthetic utility.
Catalytic Reactivity and Transformations of this compound
Extensive literature searches did not yield specific examples of the direct application of this compound in dedicated organocatalytic or metal-mediated catalytic transformations as a primary substrate. Research focusing on the catalytic reactivity of this specific compound appears to be limited. However, the unique structural features of this compound, possessing both a reactive N-cyano group and an imidate functionality, suggest potential for its participation in a variety of catalytic reactions. The following sections provide a prospective outlook on its conceivable, yet currently undocumented, catalytic applications based on the known reactivity of related N-cyano compounds and imidates.
Organocatalytic Applications
Currently, there is a lack of published research specifically detailing the use of this compound as a substrate in organocatalytic reactions. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Given the structure of this compound, it could hypothetically participate in several types of organocatalytic transformations.
For instance, the nitrogen atom of the imidate could potentially be activated by chiral Brønsted acids, rendering the molecule susceptible to nucleophilic attack. Alternatively, the cyano group could engage in reactions catalyzed by N-heterocyclic carbenes (NHCs) or other Lewis bases. However, without experimental data, these possibilities remain speculative.
Future research in this area could explore the viability of this compound in well-established organocatalytic reactions, such as asymmetric additions to the C=N bond or cycloaddition reactions involving the cyano group. Such studies would be essential to determine the scope and limitations of this compound in the field of organocatalysis.
Metal-mediated Reactions and Catalysis
While specific metal-catalyzed reactions involving this compound are not documented in the current scientific literature, the presence of both a cyano and an imidate group suggests its potential as a versatile substrate in metal-mediated transformations. Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of a wide array of chemical bonds with high efficiency and selectivity.
The nitrogen and oxygen atoms of the imidate moiety could act as coordinating sites for various metal centers, potentially facilitating intramolecular transformations or serving as a directing group in C-H activation reactions. Furthermore, the cyano group is known to participate in a variety of metal-catalyzed processes, including hydrocyanations, cycloadditions, and cross-coupling reactions.
Hypothetically, transition metal complexes could catalyze the addition of nucleophiles to the C=N bond of the imidate or the C≡N triple bond of the cyano group. Palladium, nickel, copper, or rhodium catalysts, for example, could potentially mediate cross-coupling reactions where the imidate or a derivative thereof acts as a leaving group. The development of such reactions would offer novel synthetic routes to complex nitrogen-containing molecules. However, dedicated studies are required to explore and establish the reactivity of this compound in the presence of transition metal catalysts.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, typically employing methods like Density Functional Theory (DFT), are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.
Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO-LUMO)
An electronic structure analysis would reveal how electrons are distributed within the Methyl N-cyanoethanimideate molecule. Key to this analysis are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital represents the region of the molecule most likely to donate electrons in a reaction. Its energy level is related to the ionization potential. A higher HOMO energy suggests a better electron donor.
LUMO: This orbital is the most likely to accept electrons. Its energy level is related to the electron affinity. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. scielo.org.mx A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. scielo.org.mxnih.gov
A hypothetical data table for such an analysis would look like this:
| Parameter | Energy (eV) | Description |
| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |
| ΔE (Gap) | Data not available | ELUMO - EHOMO |
The spatial distribution of these orbitals would also be visualized to identify the specific atoms that contribute most, highlighting potential sites for nucleophilic or electrophilic attack.
Global and Local Reactivity Descriptors
| Descriptor | Formula | Value | Interpretation |
| Ionization Potential (I) | -EHOMO | Data not available | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Data not available | Energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | Data not available | The power to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Data not available | Resistance to change in electron distribution. nih.gov |
| Chemical Softness (S) | 1 / (2η) | Data not available | Reciprocal of hardness, indicates high reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | Data not available | A measure of the molecule's ability to act as an electrophile. |
Local reactivity descriptors, such as Fukui functions, would further pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.
Prediction of Reaction Pathways and Transition States
Theoretical calculations are invaluable for mapping out potential reaction mechanisms. For this compound, this could involve studying its hydrolysis, cycloaddition reactions, or its synthesis mechanism. By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface can be constructed. This analysis would identify the most energetically favorable reaction pathway and determine the activation energy, which governs the reaction rate.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the compound's behavior.
Conformational Analysis and Intermolecular Interactions
MD simulations would be used to explore the conformational landscape of this compound. By simulating its movement, researchers could identify the most stable conformers (low-energy spatial arrangements) and the energy barriers between them. This is crucial as the molecule's conformation can significantly impact its reactivity and biological interactions. Furthermore, simulations of multiple molecules would elucidate the nature and strength of intermolecular forces, such as van der Waals interactions or dipole-dipole interactions, which govern the compound's physical properties like boiling point and solubility.
Solvent Effects on Reactivity
The solvent can dramatically influence a chemical reaction's rate and outcome. MD simulations incorporating explicit solvent molecules (e.g., water, ethanol) would be performed to study these effects. This analysis reveals how solvent molecules arrange around the solute (solvation shell) and how they stabilize or destabilize reactants, transition states, and products. For instance, a polar solvent might stabilize a polar transition state, thereby accelerating the reaction. These simulations provide a microscopic understanding of how the solvent environment modulates the intrinsic reactivity of this compound.
Structure-Reactivity Relationships
The exploration of structure-reactivity relationships provides a foundational understanding of a molecule's inherent chemical properties and its interactions with biological systems. For this compound, computational and theoretical chemistry studies are pivotal in predicting its behavior and guiding the design of new molecules with desired activities. This is often achieved through the development of Quantitative Structure-Activity Relationship (QSAR) models and theoretical predictions of chemical behavior.
Quantitative Structure-Activity Relationship (QSAR) Derivations
Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in establishing a mathematical correlation between the chemical structure of a compound and its biological activity. While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles can be extrapolated from studies on analogous compounds, particularly those containing the N-cyano functionality, which is a key feature in many modern insecticides. mdpi.comresearchgate.netresearchgate.net
The development of a QSAR model for a series of compounds related to this compound would typically involve the calculation of various molecular descriptors. These descriptors fall into several categories:
Electronic Descriptors: These quantify the electronic aspects of the molecule. For compounds containing a cyano group, the Mulliken charge on the nitrogen atom can be a crucial descriptor, as it relates to the molecule's interaction with biological targets like the nicotinic acetylcholine (B1216132) receptor (nAChR). mdpi.com Other important electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which provide insights into the molecule's reactivity and ability to participate in charge-transfer interactions. mdpi.com
Steric Descriptors: These describe the size and shape of the molecule. Parameters such as molecular volume and surface area are critical as they determine how well the molecule can fit into a specific receptor site. nih.gov
Hydrophobic Descriptors: These relate to the compound's solubility and partitioning behavior between aqueous and lipid phases. The octanol-water partition coefficient (logP) is a commonly used descriptor in this category and is crucial for predicting a compound's absorption and distribution in biological systems. mdpi.comnih.gov
A hypothetical QSAR study on a series of this compound analogs might reveal relationships similar to those observed for other N-cyano-containing insecticides. For instance, a partial least squares (PLS) approach could be employed to develop a robust model correlating these descriptors with insecticidal activity (e.g., pLC50 values). mdpi.com
Table 1: Illustrative Molecular Descriptors Potentially Relevant for QSAR of this compound Analogs
| Descriptor Type | Specific Descriptor | Potential Impact on Activity |
| Electronic | Mulliken charge on Cyano Nitrogen | Influences binding affinity to target receptors. mdpi.com |
| HOMO Energy | Relates to the molecule's electron-donating ability. | |
| LUMO Energy | Relates to the molecule's electron-accepting ability. mdpi.com | |
| Dipole Moment | Affects polarity and interactions in the biological matrix. mdpi.com | |
| Steric | Molecular Volume | Determines the fit within the active site of a receptor. nih.gov |
| Molecular Surface Area | Influences interactions with the receptor surface. | |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects transport and bioavailability of the compound. nih.gov |
Such a QSAR model would not only help in understanding the factors governing the activity of these compounds but also aid in the predictive design of new, more potent analogs.
Theoretical Prediction of Chemical Behavior
Theoretical chemistry provides powerful tools for predicting the intrinsic reactivity and stability of molecules like this compound. Density Functional Theory (DFT) is a prominent computational method used for this purpose. researchgate.netnih.gov
One of the key aspects that can be investigated is the reactivity of the nitrile group. The cyano group can act as an electrophile, making it susceptible to nucleophilic attack. researchgate.net DFT calculations can be employed to determine the activation energies for reactions with biological nucleophiles, such as the thiol group of cysteine residues in proteins. nih.govacs.org The electrophilicity of the nitrile carbon is significantly influenced by the neighboring electron-withdrawing groups, which in the case of this compound, is the imidate functionality. nih.gov
A theoretical study could predict the reaction pathway for the nucleophilic addition to the cyano group, identifying the transition state structures and calculating the reaction barriers. nih.gov A lower activation energy would suggest a higher reactivity.
Table 2: Predicted Reactivity Parameters for Cyano-Containing Compounds from Theoretical Studies
| Compound Class | Predicted Reactivity | Influencing Factors |
| Aromatic Nitriles | Variable, depends on ring substituents | Electron-withdrawing groups on the aromatic ring increase reactivity. nih.gov |
| Aliphatic Nitriles | Generally lower than aromatic nitriles | The absence of activating groups reduces electrophilicity. nih.gov |
| N-Cyano Compounds | Potentially high | The electronegative nitrogen atom adjacent to the cyano group can influence its reactivity. mdpi.com |
Furthermore, computational methods can be used to analyze the molecule's electrostatic potential surface, which visually represents the charge distribution and can indicate regions that are prone to electrophilic or nucleophilic attack. For this compound, the region around the cyano nitrogen would likely exhibit a negative electrostatic potential, making it a potential site for interaction with positively charged residues in a biological target. mdpi.com
Molecular dynamics (MD) simulations can also provide insights into the conformational flexibility of this compound and its interactions with its environment, such as a solvent or a biological receptor. nih.govmdpi.com These simulations can help in understanding how the molecule adapts its shape to bind to a target and the stability of the resulting complex.
Advanced Analytical Methodologies in Research
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the elucidation of the chemical structure of Methyl N-cyanoethanimideate, providing detailed information about its atomic and molecular properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.
In a typical ¹H NMR spectrum, the protons of the two methyl groups (O-CH₃ and C-CH₃) would be expected to appear as distinct singlet signals. The chemical shift (δ) of these signals, reported in parts per million (ppm), is influenced by the local electronic environment. The methyl group attached to the oxygen atom is generally expected to be in a more deshielded environment compared to the methyl group attached to the imine carbon.
For ¹³C NMR spectroscopy, each unique carbon atom in the molecule produces a separate signal. Key resonances would include those for the two methyl carbons, the imine carbon (C=N), and the nitrile carbon (C≡N). The chemical shifts for these carbons provide critical information for confirming the compound's structure. For instance, the sp-hybridized carbon of the nitrile group typically appears in a characteristic downfield region, while the sp²-hybridized imine carbon would also have a distinct chemical shift. aist.go.jpchemsrc.comguidechem.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is based on general principles and data for analogous structures, as specific experimental data for this compound is not widely published.
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | C-CH₃ | ~2.0 - 2.5 | Singlet |
| ¹H | O-CH₃ | ~3.5 - 4.0 | Singlet |
| ¹³C | C-CH₃ | ~15 - 25 | Quartet |
| ¹³C | O-CH₃ | ~50 - 60 | Quartet |
| ¹³C | C≡N | ~115 - 125 | Singlet |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is employed to identify the specific functional groups present in the this compound molecule by measuring the absorption of infrared radiation at various wavelengths. Each functional group vibrates at a characteristic frequency, resulting in a unique absorption band in the IR spectrum.
The key functional groups and their expected absorption regions are:
C≡N (Nitrile): A sharp, medium-intensity absorption band is expected in the range of 2260-2220 cm⁻¹. The presence of this band is a strong indicator of the cyano group.
C=N (Imine): The stretching vibration of the carbon-nitrogen double bond typically appears in the 1690-1640 cm⁻¹ region. This peak can sometimes be of variable intensity.
C-O-C (Ether linkage): The asymmetric stretching of the C-O bond in the imidate structure is expected to produce a strong absorption band, typically found in the 1275-1200 cm⁻¹ range.
The analysis of the IR spectrum allows for rapid confirmation of the presence of these critical functional components of the molecule. re3data.orgchemicalbook.com
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Cyano (C≡N) | Stretch | 2260 - 2220 | Medium, Sharp |
| Imine (C=N) | Stretch | 1690 - 1640 | Medium to Weak |
| Imidate Linkage (C-O) | Asymmetric Stretch | 1275 - 1200 | Strong |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. When the molecule is ionized, typically by electron impact (EI), it forms a molecular ion (M⁺•) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (98.10 g/mol ). researchgate.net
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion (calculated as 98.0480 for C₄H₆N₂O), which can be used to confirm the molecular formula. researchgate.net
Furthermore, the molecular ion undergoes fragmentation, breaking into smaller, charged fragments. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. Plausible fragmentation pathways for this compound could include:
Loss of a methoxy (B1213986) radical (•OCH₃) to yield a fragment at m/z 67.
Loss of a methyl radical (•CH₃) to give a fragment at m/z 83.
Cleavage of the cyano group (•CN) resulting in a fragment at m/z 72.
Analysis of these fragments helps to piece together the molecular structure, corroborating findings from NMR and IR spectroscopy. acs.org
Chromatographic Separation and Analysis
Chromatographic techniques are essential for separating this compound from reaction mixtures, impurities, or other components, as well as for its quantification.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis and purification of this compound. Developing a robust HPLC method is critical for quality control in its production and use.
A typical method development strategy would involve reversed-phase HPLC (RP-HPLC), which is well-suited for separating moderately polar organic compounds. Key parameters to optimize include:
Stationary Phase (Column): A C18 (octadecylsilyl) or C8 column is a common starting point, offering good retention for a wide range of organic molecules.
Mobile Phase: A mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), is typically used. The ratio of these solvents is adjusted to achieve optimal retention and resolution. A gradient elution, where the solvent composition is changed over time, may be employed to effectively separate components with different polarities.
Detector: A UV detector is commonly used, set to a wavelength where this compound exhibits significant absorbance, as determined by UV-Vis spectroscopy.
Flow Rate and Temperature: These are adjusted to optimize peak shape, resolution, and analysis time.
Method validation would be performed according to established guidelines to ensure the method is accurate, precise, specific, linear, and robust for its intended purpose.
Table 3: General Parameters for HPLC Method Development for this compound
| Parameter | Typical Condition/Selection |
|---|---|
| Mode | Reversed-Phase (RP-HPLC) |
| Column | C18 or C8, 5 µm particle size, e.g., 250 mm x 4.6 mm |
| Mobile Phase | Acetonitrile / Water or Methanol / Water mixture |
| Elution | Isocratic or Gradient |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 40 °C |
| Detector | UV-Vis (Diode Array Detector) |
| Injection Volume | 5 - 20 µL |
Gas Chromatography (GC) for Purity and Volatile Analysis
Gas Chromatography (GC) is a cornerstone analytical technique for separating and analyzing compounds that can be vaporized without decomposition. In the context of this compound, which is a colorless liquid with a boiling point of 107.7 °C at 760 mmHg, GC is an ideal method for assessing its purity and quantifying volatile impurities. lookchem.comchemsrc.com The principle of GC involves injecting a sample into a heated inlet, where it is vaporized and swept by a carrier gas (such as helium or nitrogen) through a capillary column. The column's inner surface is coated with a stationary phase, which interacts differently with various components of the sample, leading to their separation based on factors like boiling point and polarity.
For purity analysis of this compound, a Flame Ionization Detector (FID) is typically employed due to its high sensitivity to organic compounds. gcms.czpermapure.com The sample would be diluted in a suitable solvent and injected into the GC system. The resulting chromatogram would show a major peak corresponding to this compound and smaller peaks representing impurities. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
This technique is also crucial for volatile analysis, identifying and quantifying residual solvents from synthesis (e.g., methanol) or side-products. chemsrc.com By establishing a method with appropriate temperature programming, even trace-level volatile organic compounds (VOCs) can be effectively separated and detected. nih.govswst.org The robustness of a GC method is validated by deliberately altering parameters like flow rate and temperature to ensure reliability.
| Parameter | Description | Relevance to this compound Analysis |
| Stationary Phase | A non-volatile liquid or solid coated inside the GC column. A common choice is a non-polar or mid-polar phase like DB-624 for general purity screening. | Selection is critical for achieving separation from potential impurities with similar boiling points. |
| Injector Temperature | Set high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. Typically set above the analyte's boiling point. | A temperature around 150-180 °C would be appropriate for this compound. |
| Oven Temperature Program | The column temperature is controlled over time, often starting low and ramping up to elute compounds with different boiling points. | A programmed ramp would effectively separate volatile solvents at lower temperatures before eluting the main compound. |
| Detector | Flame Ionization Detector (FID) is standard for organic compounds. It provides a response proportional to the mass of carbon atoms entering the flame. | Offers high sensitivity for quantifying the purity of this compound and detecting organic impurities. gcms.cz |
Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis
For the unambiguous identification of components in complex mixtures, chromatography is often coupled with mass spectrometry (MS), a technique known as a hyphenated technique.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. jmchemsci.com As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for confident identification by comparing it to spectral libraries. japsonline.com In the analysis of a synthesis reaction mixture for this compound, GC-MS would be invaluable for identifying not only the target compound but also reaction intermediates, by-products, and degradation products, providing critical insights into reaction pathways and efficiency. jmchemsci.comfrontiersin.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful hyphenated technique, particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. ethernet.edu.et While this compound is suitable for GC, LC-MS/MS would be the method of choice for analyzing its presence in complex biological or environmental matrices after extraction. nih.gov The sample is first separated by high-performance liquid chromatography (HPLC). The eluent is then introduced into a mass spectrometer. In tandem MS (MS/MS), a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity for quantifying analytes in complex samples, even at trace levels. qub.ac.uk
| Technique | Principle | Application for this compound |
| GC-MS | Separates volatile compounds (GC) and then ionizes and fragments them to generate a unique mass spectrum for identification (MS). jmchemsci.com | Structural confirmation of the synthesized compound, identification of unknown impurities in the final product, and monitoring of reaction progress. jmchemsci.com |
| LC-MS/MS | Separates compounds in the liquid phase (LC) followed by highly selective and sensitive detection using tandem mass spectrometry (MS/MS). qub.ac.uk | Quantifying this compound or its metabolites in complex matrices like environmental samples; analysis of non-volatile precursors or related products in a reaction mixture. nih.gov |
Advanced Characterization for Material Science Applications
X-ray Diffraction (XRD) for Crystalline Structure
X-ray Diffraction (XRD) is the definitive technique for determining the atomic and molecular structure of a crystalline solid. It works by irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the arrangement of atoms within the crystal lattice, including bond lengths and angles.
This compound is a liquid at room temperature, so XRD analysis would first require it to be crystallized, likely at a low temperature. lookchem.com Once single crystals are obtained, single-crystal XRD analysis can be performed to elucidate its precise three-dimensional structure. mdpi.com For related compounds like acetamiprid (B1664982), a derivative of this compound, single-crystal X-ray studies have successfully determined its molecular structure and intermolecular interactions. researchgate.net Such an analysis for this compound would provide fundamental data on its molecular geometry and packing in the solid state. If the compound is used as a component in a solid material, powder XRD could be used to identify its crystalline phases within the composite.
Electron Microscopy (SEM, TEM) for Morphology and Microstructure
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), use electron beams to generate high-resolution images of a material's morphology and microstructure.
Scanning Electron Microscopy (SEM) provides detailed images of a sample's surface topography. An electron beam scans the surface, and secondary electrons emitted from the sample are detected to form an image.
Transmission Electron Microscopy (TEM) provides ultra-high-resolution images of a material's internal structure. A high-energy electron beam is passed through an ultra-thin slice of the sample, and the transmitted electrons are used to form an image.
As this compound is a liquid, these techniques are not directly applicable to the pure compound. However, they would be essential if it were incorporated into solid-state materials. For instance, if it were used as a precursor in the synthesis of a polymer or encapsulated within a solid matrix, SEM would be used to visualize the surface morphology, particle size, and dispersion. TEM could be employed to examine the internal microstructure of the resulting material at the nanoscale.
Atomic Force Microscopy (AFM) for Surface Analysis
Atomic Force Microscopy (AFM) is a very-high-resolution type of scanning probe microscopy that can provide images of surfaces at the atomic scale. It uses a cantilever with a sharp tip to scan the sample surface. By monitoring the deflection of the cantilever as it interacts with surface forces, a three-dimensional topographical map of the surface is generated.
Similar to electron microscopy, AFM is a surface analysis technique for solid materials. Its application to this compound would be in the context of material science. For example, if a thin film or coating were created from a material synthesized using this compound, AFM could be used to characterize the film's surface roughness, grain size, and other nanoscale features. It could also be used to study the adsorption of the molecule onto a substrate, providing insights into interfacial interactions.
| Technique | Information Obtained | Applicability to this compound |
| X-ray Diffraction (XRD) | Crystalline structure, phase identification, bond lengths/angles. mdpi.com | Requires crystallization of the liquid compound. Would provide fundamental 3D molecular structure. researchgate.net |
| Electron Microscopy (SEM, TEM) | Surface morphology (SEM), internal microstructure (TEM), particle size and shape. | Applicable if the compound is part of a solid material, polymer, or composite. |
| Atomic Force Microscopy (AFM) | High-resolution 3D surface topography, surface roughness, nanoscale features. | Applicable for analyzing surfaces of solid materials or thin films synthesized using the compound. |
Applications and Synthetic Utility in Organic Chemistry
Role as a Building Block in Complex Molecule Synthesis
The unique arrangement of functional groups in methyl N-cyanoethanimideate makes it an important precursor in multistep synthetic pathways aimed at producing structurally complex organic compounds.
In the pharmaceutical sector, this compound is recognized for its potential as a building block in the synthesis of various pharmaceutical compounds. guidechem.com The N-cyanoimidate moiety is a key structural feature in certain bioactive molecules. The development of synthetic methods utilizing reagents like N-arylcyanothioformamides to build bioactive heterocyclic molecules underscores the importance of the cyanoformamide and related functionalities in medicinal chemistry. researchgate.net While specific, widely marketed pharmaceuticals derived directly from this compound are not extensively documented in publicly available literature, its utility lies in providing a foundational structure for elaboration into more complex, biologically active agents. guidechem.com
A primary and well-established application of N-cyanoimidates is in the agrochemical industry. innospk.com The closely related analogue, ethyl N-cyanoethanimideate, is a key intermediate in the synthesis of neonicotinoid insecticides, such as Acetamiprid (B1664982). innospk.compatsnap.com This class of insecticides is valued for its effectiveness against a wide range of pests. innospk.com The synthesis involves the reaction of the N-cyanoimidate with other precursors to construct the final active molecular framework. Given the analogous reactivity, this compound serves a similar critical role as an intermediate, contributing to the production of high-performance agents for crop protection. innospk.com
Beyond large-scale agrochemical production, the chemical versatility of this compound allows for its potential use in synthesizing other complex organic compounds, including specialty chemicals. innospk.com Its functional groups can be manipulated through various organic reactions to introduce new functionalities, making it a flexible starting point for diverse chemical products.
Derivatization and Analogue Synthesis
The creation of derivatives and analogues from a lead compound is a fundamental strategy in chemical and pharmaceutical research to optimize properties and understand biological interactions.
This compound is amenable to various chemical modifications to produce a library of structurally related imidate derivatives. The core structure can be altered at several positions:
Transesterification: The methyl ester group can be exchanged with other alcohols to yield different alkyl or aryl imidates, altering the compound's solubility and steric profile.
Reactions at the Cyano Group: The nitrile functionality can undergo hydration to form an amide, reduction to an amine, or participate in cycloaddition reactions to form heterocyclic rings.
Additions to the C=N Bond: The imine-like double bond can react with nucleophiles, providing a route to more saturated and complex molecular scaffolds.
These derivatization pathways allow chemists to systematically modify the parent structure, creating new compounds with potentially novel chemical and physical properties.
The synthesis of analogues is crucial for exploring structure-activity relationships (SAR), which correlate a molecule's chemical structure with its biological activity. By creating a series of derivatives from this compound and evaluating their effects, researchers can identify the key structural features responsible for a desired activity. For instance, in studies of other classes of neuroactive compounds like synthetic cathinones, modifying the length of an alkyl chain on the core structure has been shown to produce a clear, inverted U-shape relationship with psychostimulant activity. ub.edu Similarly, altering substituents on a phenyl ring can dramatically change a compound's binding affinity and selectivity for different biological transporters. nih.govresearchgate.net
Applying this principle, a library of derivatives based on the this compound scaffold could be synthesized to probe their interactions with specific enzymes or receptors. This systematic approach is fundamental to rational drug design and the development of new agrochemicals, allowing for the fine-tuning of a molecule's potency, selectivity, and metabolic stability.
Future Research Directions and Emerging Trends
Integration with Flow Chemistry and Automation
The synthesis of Methyl N-cyanoethanimideate and its subsequent reactions are prime candidates for integration with flow chemistry and automation. Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. The inherent benefits of microreactor technology, such as high surface-to-volume ratios, allow for precise control over reaction parameters, leading to higher yields and purities.
Future research will likely focus on developing dedicated continuous-flow systems for the production of this compound. This could involve the design of microreactors that facilitate the efficient mixing of reactants like methyl acetimidate hydrochloride and a cyanamide (B42294) solution, potentially leading to a more streamlined and cost-effective synthesis. Automated platforms can be employed to monitor reaction progress in real-time, adjusting parameters as needed to maintain optimal conditions.
Table 1: Comparison of Batch vs. Potential Flow Synthesis of Imidates
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | Hours to days | Minutes to hours |
| Scalability | Limited by reactor size | Easily scalable by numbering up reactors |
| Safety | Potential for thermal runaway | Enhanced safety due to small reaction volumes |
| Process Control | Manual or semi-automated | Fully automated with real-time monitoring |
| Product Purity | Variable, often requires extensive purification | Higher purity due to precise control |
The automation of synthetic routes involving this compound will enable high-throughput screening of reaction conditions and the rapid synthesis of derivative libraries for biological evaluation. This approach significantly accelerates the drug discovery process by allowing chemists to focus on the design and analysis of new molecules rather than repetitive synthetic tasks.
Machine Learning and AI in Reaction Prediction and Optimization
By training ML models on large datasets of chemical reactions, it is possible to predict the yield and selectivity of reactions involving N-cyano compounds. These models can analyze a wide range of parameters, including reactants, catalysts, solvents, and temperature, to identify the most promising conditions for a given transformation. This computational approach reduces the need for extensive trial-and-error experimentation, saving time and resources.
Retrosynthesis prediction algorithms powered by AI can identify novel and efficient synthetic routes to complex molecules starting from this compound. These tools can analyze the target molecule and propose a series of reactions, often uncovering pathways that may not be immediately obvious to a human chemist.
Table 2: Potential Applications of AI in the Chemistry of this compound
| Application Area | AI/ML Tool | Potential Impact |
| Reaction Prediction | Supervised learning models | Accurate prediction of reaction yields and byproducts. |
| Synthesis Planning | Retrosynthesis algorithms | Discovery of novel and efficient synthetic routes. |
| Condition Optimization | Bayesian optimization, neural networks | Rapid identification of optimal reaction parameters. |
| Mechanism Elucidation | Computational chemistry simulations | Deeper understanding of reaction pathways. |
The integration of AI with automated synthesis platforms creates a powerful feedback loop where the AI proposes experiments, the automated system performs them, and the results are used to further refine the AI model. This synergy will accelerate the discovery of new reactions and the optimization of existing ones for the synthesis of valuable compounds from this compound.
Exploration of Biological and Medicinal Chemistry Applications
The cyano group is a key pharmacophore in many approved drugs, contributing to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles. mdpi.comresearchgate.netresearchgate.net The N-cyanoethanimideate moiety, with its unique electronic and structural features, represents an underexplored area in medicinal chemistry.
Future research will likely focus on the synthesis and biological evaluation of novel heterocyclic compounds derived from this compound. The versatility of this compound as a precursor allows for the construction of a wide range of molecular scaffolds with potential therapeutic applications. For instance, it can be used to synthesize substituted pyrimidines, triazines, and other nitrogen-containing heterocycles that are prevalent in medicinal chemistry. acs.orgorganic-chemistry.org
The exploration of N-cyano compounds as covalent inhibitors is another promising avenue. The electrophilic nature of the nitrile carbon can be tuned to allow for reversible or irreversible covalent bonding with specific amino acid residues in target proteins, a strategy that has been successfully employed in the development of drugs for various diseases. mdpi.com
Table 3: Potential Therapeutic Areas for Derivatives of this compound
| Therapeutic Area | Rationale |
| Oncology | Synthesis of novel kinase inhibitors and other anticancer agents. |
| Infectious Diseases | Development of new antibacterial and antiviral compounds. |
| Inflammatory Diseases | Design of inhibitors for key enzymes in inflammatory pathways. |
| Neurological Disorders | Exploration of compounds targeting receptors in the central nervous system. |
Systematic screening of libraries of compounds derived from this compound against a panel of biological targets will be crucial in identifying new lead compounds for drug discovery programs.
Development of Sustainable and Eco-Friendly Synthetic Strategies
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For the synthesis and application of this compound, there is a significant opportunity to develop more sustainable and environmentally friendly processes.
A key area of focus will be the replacement of hazardous reagents and solvents with greener alternatives. This includes exploring cyanide-free methods for the introduction of the cyano group and utilizing benign solvents like water or bio-based solvents in reactions. Biocatalysis offers a powerful tool for the sustainable synthesis of nitriles and related compounds. Enzymes such as aldoxime dehydratases can catalyze the conversion of aldoximes to nitriles under mild, aqueous conditions, providing a green alternative to traditional chemical methods. nih.govacs.org
The development of catalytic processes that minimize waste and maximize atom economy is another important goal. This could involve the use of heterogeneous catalysts that can be easily recovered and reused, or the design of one-pot, multi-component reactions that reduce the number of synthetic steps and purification procedures.
Table 4: Green Chemistry Principles and their Application to this compound Chemistry
| Green Chemistry Principle | Potential Application |
| Prevention | Design of synthetic routes that minimize waste generation. |
| Atom Economy | Use of addition reactions and catalytic processes. |
| Less Hazardous Chemical Syntheses | Replacement of toxic cyanating agents with safer alternatives. |
| Safer Solvents and Auxiliaries | Use of water, ionic liquids, or supercritical fluids as reaction media. |
| Use of Renewable Feedstocks | Exploration of biomass-derived starting materials. |
| Catalysis | Development of highly efficient and recyclable catalysts. |
By embracing these sustainable and eco-friendly strategies, the chemical community can ensure that the future synthesis and utilization of this compound are both scientifically advanced and environmentally responsible.
Q & A
Q. What are the established synthetic routes for Methyl N-cyanoethanimideate, and how do reaction conditions influence yield?
this compound is synthesized via nucleophilic substitution or condensation reactions. For example, reacting cyanoacetamide with methylating agents (e.g., methyl iodide) under basic conditions (e.g., NaHCO₃) in aprotic solvents like acetonitrile achieves yields of ~60–75% . Critical parameters include temperature (optimal at 40–60°C), stoichiometric ratios (1:1.2 for cyanoacetamide:methylating agent), and reaction time (6–8 hours). Impurities such as unreacted starting materials or over-alkylated byproducts require purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How is this compound characterized spectroscopically, and what key peaks confirm its structure?
- ¹H NMR : A singlet at δ 3.3–3.5 ppm (methyl group attached to the imide nitrogen) and a multiplet at δ 4.1–4.3 ppm (cyanoethyl protons) .
- IR : Strong absorption at ~2200 cm⁻¹ (C≡N stretch) and 1700–1750 cm⁻¹ (C=O of the imide) .
- MS : Molecular ion peak at m/z 113 (calculated for C₅H₇N₂O₂) with fragmentation patterns indicating loss of methyl or cyano groups .
Q. What stability considerations are critical for handling this compound in laboratory settings?
The compound is moisture-sensitive and prone to hydrolysis, generating cyanoacetamide and methanol. Storage under anhydrous conditions (desiccator, argon atmosphere) at 2–8°C is recommended. Degradation is accelerated by acidic/basic conditions, necessitating pH-neutral buffers in experiments .
Advanced Research Questions
Q. How can competing reaction pathways during this compound synthesis be minimized?
Competing pathways (e.g., over-alkylation or hydrolysis) are mitigated by:
- Using slow addition of methylating agents to control exothermicity.
- Introducing scavengers like molecular sieves to adsorb water .
- Optimizing solvent polarity (e.g., DMF for better solubility vs. acetonitrile for faster kinetics) . Contradictions in literature about solvent efficacy (e.g., DMF vs. THF) suggest solvent choice depends on substrate accessibility and steric effects .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?
Trace impurities (e.g., residual methyl iodide or cyanoacetamide) require high-resolution techniques:
- GC-MS with a DB-5 column (30 m × 0.25 mm) and splitless injection detects methyl iodide (retention time ~4.2 min) .
- HPLC-UV (C18 column, 220 nm detection) quantifies cyanoacetamide at ppm levels. Calibration curves (R² > 0.995) are validated using spiked samples . Discrepancies in detection limits between studies (~10 ppm vs. 50 ppm) highlight matrix interference risks .
Q. What mechanistic insights explain the reactivity of this compound in heterocyclic synthesis?
The compound acts as a cyano donor in [3+2] cycloadditions. For example, reacting with azides forms tetrazole derivatives via transition-state stabilization by the imide carbonyl group. Kinetic studies (Eyring plots) reveal an activation energy of ~45 kJ/mol, consistent with a concerted mechanism . Competing studies propose stepwise pathways under polar solvents, necessitating isotopic labeling (¹³C/¹⁵N) to resolve ambiguities .
Methodological Guidance
Q. How should researchers address contradictions in reported synthetic yields of this compound?
- Perform controlled replicate experiments under standardized conditions (e.g., fixed solvent, temperature).
- Use Design of Experiments (DoE) to identify critical variables (e.g., reagent purity, stirring rate).
- Cross-validate results with orthogonal techniques (e.g., NMR vs. LC-MS for yield calculation) .
Q. What protocols ensure ethical and accurate citation of prior work on this compound?
- Cite original sources for synthetic methods (e.g., CAS 5652-84-6 synthesis in peer-reviewed journals, not patents or vendor catalogs).
- Acknowledge conflicting data explicitly (e.g., solvent effects in vs. ).
- Adhere to institutional guidelines for intellectual attribution, as emphasized in academic integrity frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
